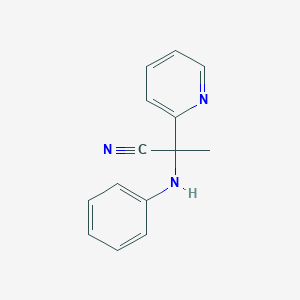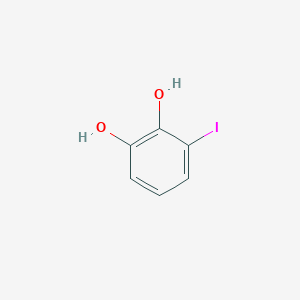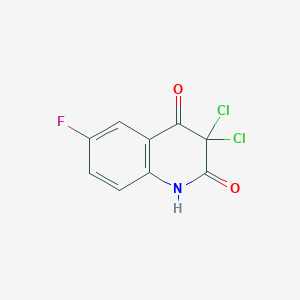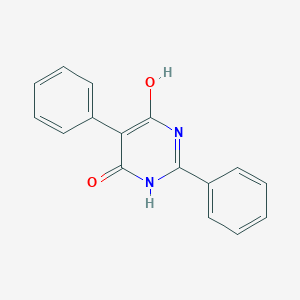
2,5-Diphenyl-4,6-pyrimidinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diphenyl-4,6-pyrimidinediol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound containing a pyrimidine ring and two phenyl groups.
Aplicaciones Científicas De Investigación
2,5-Diphenyl-4,6-pyrimidinediol has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, it has been shown to have anticancer, antiviral, and anti-inflammatory properties. In organic electronics, it has been used as a hole-transporting material in organic light-emitting diodes. In materials science, it has been used as a building block for the synthesis of novel polymers and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Diphenyl-4,6-pyrimidinediol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to induce apoptosis by inhibiting the activity of the proteasome and activating the p53 pathway. In viral infections, it has been shown to inhibit the replication of the virus by blocking viral proteases and polymerases. In inflammation, it has been shown to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Efectos Bioquímicos Y Fisiológicos
2,5-Diphenyl-4,6-pyrimidinediol has been shown to have various biochemical and physiological effects, depending on the target cell or tissue. In cancer cells, it has been shown to induce cell death and inhibit tumor growth. In viral infections, it has been shown to reduce viral load and inhibit viral replication. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,5-Diphenyl-4,6-pyrimidinediol in lab experiments include its relatively simple synthesis method, its diverse range of potential applications, and its ability to selectively target specific enzymes and signaling pathways. However, the limitations include its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 2,5-Diphenyl-4,6-pyrimidinediol. One direction is to explore its potential applications in other fields, such as catalysis, energy storage, and sensors. Another direction is to optimize its synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and toxicity at different concentrations.
Métodos De Síntesis
The synthesis of 2,5-Diphenyl-4,6-pyrimidinediol can be achieved through various methods, including the reaction of 2-aminopyrimidine with benzaldehyde in the presence of a catalyst. Another method involves the reaction of 4,6-dichloro-2-aminopyrimidine with phenylboronic acid in the presence of a palladium catalyst. The yield of the reaction depends on the reaction conditions and the purity of the starting materials.
Propiedades
Número CAS |
29133-86-6 |
|---|---|
Nombre del producto |
2,5-Diphenyl-4,6-pyrimidinediol |
Fórmula molecular |
C16H12N2O2 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
4-hydroxy-2,5-diphenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H12N2O2/c19-15-13(11-7-3-1-4-8-11)16(20)18-14(17-15)12-9-5-2-6-10-12/h1-10H,(H2,17,18,19,20) |
Clave InChI |
XYXQJMOZTJTMBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(NC2=O)C3=CC=CC=C3)O |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=C(NC2=O)C3=CC=CC=C3)O |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



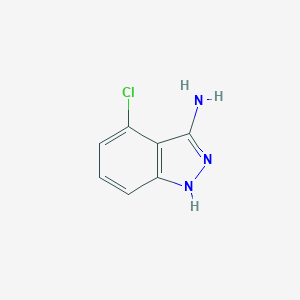
![[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride](/img/structure/B189250.png)
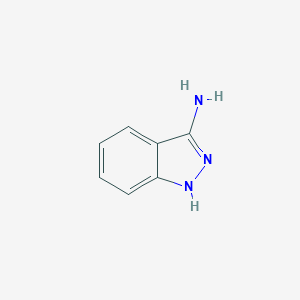


![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)

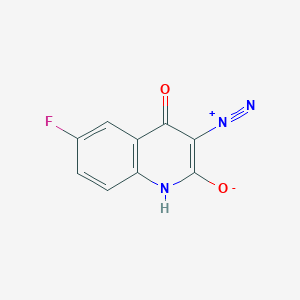
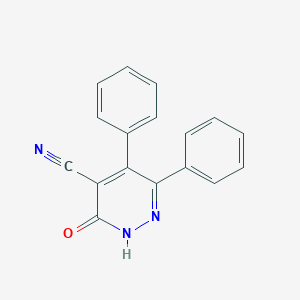
![3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B189266.png)

